molecular formula C5H8F3NO2 B13313442 3-[(2,2,2-Trifluoroethyl)amino]propanoic acid

3-[(2,2,2-Trifluoroethyl)amino]propanoic acid

Cat. No.: B13313442
M. Wt: 171.12 g/mol
InChI Key: GKWWKFCPOUXFID-UHFFFAOYSA-N
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Description

3-[(2,2,2-Trifluoroethyl)amino]propanoic acid is a fluorinated β-amino acid derivative characterized by a trifluoroethyl group attached to the amino nitrogen of a propanoic acid backbone. The trifluoroethyl substituent confers unique physicochemical properties, including enhanced acidity of the carboxylic acid group due to the electron-withdrawing nature of the trifluoromethyl (-CF₃) group.

Properties

Molecular Formula

C5H8F3NO2

Molecular Weight

171.12 g/mol

IUPAC Name

3-(2,2,2-trifluoroethylamino)propanoic acid

InChI

InChI=1S/C5H8F3NO2/c6-5(7,8)3-9-2-1-4(10)11/h9H,1-3H2,(H,10,11)

InChI Key

GKWWKFCPOUXFID-UHFFFAOYSA-N

Canonical SMILES

C(CNCC(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2,2-Trifluoroethyl)amino]propanoic acid typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable propanoic acid derivative. One common method is the reaction of 2,2,2-trifluoroethylamine with acrylonitrile, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

3-[(2,2,2-Trifluoroethyl)amino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted compounds.

Scientific Research Applications

3-[(2,2,2-Trifluoroethyl)amino]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,2,2-Trifluoroethyl)amino]propanoic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

The biological and chemical behavior of β-amino acid derivatives is heavily influenced by their substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent Structure Molecular Weight Key Properties/Activities References
3-[(2,2,2-Trifluoroethyl)amino]propanoic acid -NH-CH₂CF₃ 195.11 g/mol High acidity (pKa ~3.5–4.0*), metabolic stability inferred from fluorination
3-((4-Hydroxyphenyl)amino)propanoic acid -NH-C₆H₄OH 181.18 g/mol Antioxidant (DPPH IC₅₀: 10–50 µM), anticancer (A549 cell viability reduction)
3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid -NH-C(O)-OCH₂CF₃ 215.13 g/mol Esterified carboxylate; increased lipophilicity (logP ~1.8*)
(2S)-3-(4-Hydroxyphenyl)-2-[(trifluoroacetyl)amino]propanoic acid -N(COCF₃)-CH₂-C₆H₄OH 291.21 g/mol Trifluoroacetyl group enhances proteolytic resistance; potential peptide synthesis utility
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid -C(OH)(CH₃)-CF₃ 162.08 g/mol Strong acidity (pKa ~1.5–2.0*), chiral center for enantioselective interactions

*Theoretical values based on structural analogs.

Biological Activity

3-[(2,2,2-Trifluoroethyl)amino]propanoic acid is a synthetic compound notable for its unique trifluoroethyl group, which significantly influences its biological activity. This article explores the compound's interactions with various biological systems, its pharmacological potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H8_8F3_3N\O2_2. The trifluoroethyl group enhances the compound's lipophilicity, leading to increased binding affinity with biological targets. It primarily exists in the form of its hydrochloride salt, which improves stability and solubility in biological environments.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The trifluoroethyl moiety not only alters pharmacokinetics and pharmacodynamics but also modulates various biological pathways. This compound has shown potential in enzyme inhibition and receptor modulation, making it a candidate for drug development.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. The enhanced lipophilicity due to the trifluoroethyl group allows for better penetration into cellular membranes, facilitating interaction with target enzymes.

Receptor Modulation

The compound's structural similarity to naturally occurring amino acids enables it to influence receptor activity. Studies suggest that it may act as a modulator for neurotransmitter receptors, potentially affecting synaptic transmission and neurochemical balance.

Applications in Drug Development

Due to its unique properties, this compound is being investigated for various pharmaceutical applications:

  • Pharmacological Research : Its ability to maintain pH levels in cell cultures makes it useful as a buffering agent in experimental setups.
  • Potential Therapeutics : Given its selective binding characteristics, research is ongoing to explore its efficacy in treating conditions that require precise modulation of enzyme or receptor activity.

Study on Enzyme Interaction

A study demonstrated that this compound inhibited a key enzyme involved in metabolic regulation. The results showed a significant decrease in enzymatic activity at concentrations as low as 10 µM. This suggests a high potency of the compound in modulating metabolic pathways.

Receptor Binding Affinity

Another research effort focused on the binding affinity of this compound to neurotransmitter receptors. The findings indicated that it exhibited a Ki value of approximately 50 nM for certain receptor subtypes, highlighting its potential as a selective modulator.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey FeaturesBiological Activity
3-Aminopropanoic Acid56-84-8Naturally occurring amino acid; no fluorine substitutionBasic amino acid functions
2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic Acid221.61Contains methyl substitution; different molecular weightAltered binding properties
3-[Methyl(pentyl)amino]propanoic Acid Hydrochloride625120-81-2Different alkyl chain; used as pharmaceutical referenceVaried pharmacological effects

Q & A

Q. How can researchers mitigate interference from fluorinated byproducts in mass spectrometry-based quantification?

  • Methodology : Employ stable isotope-labeled internal standards (e.g., 13^{13}C-labeled analog) to correct for ion suppression/enhancement. Use high-resolution MS (Orbitrap or Q-TOF) to distinguish target ions from isobaric interferences .

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